
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione
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Overview
Description
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione is a synthetic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a benzylpiperazine moiety attached to a purine core, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2h-chromen-2-one, have been reported to exhibit significant antimicrobial activity .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Similar compounds have been reported to inhibit carbonic anhydrase (ca), a crucial enzyme involved in maintaining ph and co2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a benzylpiperazine compound. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sodium cyanoborohydride to facilitate the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline derivatives: These compounds share a similar purine core but differ in their substituents and biological activities.
Piperazine derivatives: These compounds contain the piperazine moiety but may have different substituents and pharmacological properties.
Uniqueness
8-(4-Benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione is unique due to its specific combination of a benzylpiperazine moiety with a purine core, along with ethyl and methyl substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-3-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-11-9-23(10-12-24)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3,(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTACTVQHYMMTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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